molecular formula C17H16BrNO2 B4152201 4-[(4-BROMOPHENYL)METHYL]-4-AZATRICYCLO[5.2.2.0(2),?]UNDEC-8-ENE-3,5-DIONE

4-[(4-BROMOPHENYL)METHYL]-4-AZATRICYCLO[5.2.2.0(2),?]UNDEC-8-ENE-3,5-DIONE

Cat. No.: B4152201
M. Wt: 346.2 g/mol
InChI Key: ZUUJVALSRFYINK-UHFFFAOYSA-N
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Description

4-(4-Bromobenzyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by a tricyclic framework with a bromobenzyl group, making it a subject of interest in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-BROMOPHENYL)METHYL]-4-AZATRICYCLO[5.2.2.0(2),?]UNDEC-8-ENE-3,5-DIONE typically involves multiple steps, starting from readily available precursors. One common method involves the N-alkylation of amines with 4-bromobenzyl bromide, followed by cyclization reactions to form the tricyclic structure . The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromobenzyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.

    Cyclization: Further cyclization reactions can modify the tricyclic framework, leading to the formation of new ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of oxides and reduced compounds, respectively.

Scientific Research Applications

4-(4-Bromobenzyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[(4-BROMOPHENYL)METHYL]-4-AZATRICYCLO[5.2.2.0(2),?]UNDEC-8-ENE-3,5-DIONE involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes within cells . The compound’s tricyclic structure allows it to fit into binding sites of target proteins, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromobenzyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione stands out due to its bromobenzyl group, which imparts unique reactivity and potential biological activities. This structural feature differentiates it from other tricyclic compounds and makes it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

4-[(4-bromophenyl)methyl]-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO2/c18-13-7-1-10(2-8-13)9-19-16(20)14-11-3-4-12(6-5-11)15(14)17(19)21/h1-4,7-8,11-12,14-15H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUUJVALSRFYINK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC1C3C2C(=O)N(C3=O)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(4-BROMOPHENYL)METHYL]-4-AZATRICYCLO[5.2.2.0(2),?]UNDEC-8-ENE-3,5-DIONE
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4-[(4-BROMOPHENYL)METHYL]-4-AZATRICYCLO[5.2.2.0(2),?]UNDEC-8-ENE-3,5-DIONE
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4-[(4-BROMOPHENYL)METHYL]-4-AZATRICYCLO[5.2.2.0(2),?]UNDEC-8-ENE-3,5-DIONE
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4-[(4-BROMOPHENYL)METHYL]-4-AZATRICYCLO[5.2.2.0(2),?]UNDEC-8-ENE-3,5-DIONE
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4-[(4-BROMOPHENYL)METHYL]-4-AZATRICYCLO[5.2.2.0(2),?]UNDEC-8-ENE-3,5-DIONE
Reactant of Route 6
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4-[(4-BROMOPHENYL)METHYL]-4-AZATRICYCLO[5.2.2.0(2),?]UNDEC-8-ENE-3,5-DIONE

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